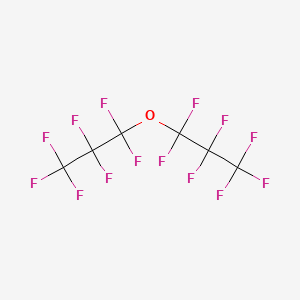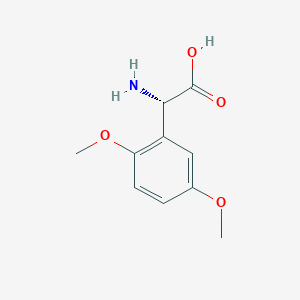
(S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions, and the alpha carbon is substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid can be achieved through several steps. One common method involves the following steps:
Starting Material: The synthesis begins with 1,4-dimethoxybenzene.
Formylation: 1,4-dimethoxybenzene is reacted with formaldehyde in the presence of a hydrogen halide to form 2-halomethyl-1,4-dimethoxybenzene.
Cyanation: The halomethyl derivative is then reacted with a cyanation reagent to produce 2-(2,5-dimethoxyphenyl)acetonitrile.
Hydrolysis: The acetonitrile is hydrolyzed under acidic conditions to yield 2,5-dimethoxyphenylacetic acid.
Amination: Finally, the carboxylic acid is converted to the amino acid derivative through an amination reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenylacetic acid: Lacks the amino group, making it less versatile in forming derivatives.
2,3-Dimethoxyphenylacetic acid: Differently substituted, leading to variations in reactivity and applications.
3,5-Dimethoxyphenylacetic acid: Another isomer with different substitution patterns affecting its chemical properties.
Uniqueness
(S)-2-Amino-2-(2,5-dimethoxyphenyl)acetic acid is unique due to the presence of both amino and methoxy groups, which provide a combination of reactivity and potential biological activity not found in its analogs. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1228571-90-1 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,5-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
NQVRCQQLOWAZDI-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


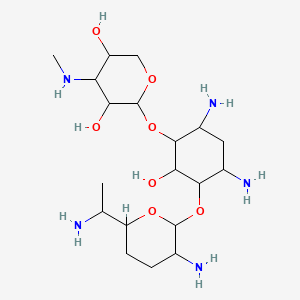
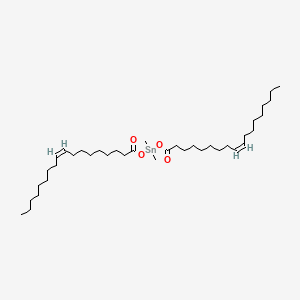

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

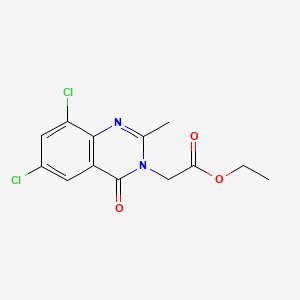
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
